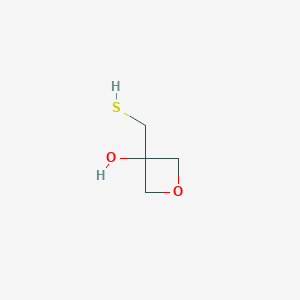

3-(Mercaptomethyl)oxetan-3-ol

Description

3-(Mercaptomethyl)oxetan-3-ol is a sulfur-containing oxetane derivative characterized by a mercaptomethyl (-CH2SH) substituent on the oxetane ring. This compound combines the unique conformational and electronic properties of the oxetane ring with the reactivity of a thiol group. The oxetane ring, a four-membered oxygen heterocycle, is known for its high ring strain and polarity, which influence its physicochemical behavior and biological interactions . The mercaptomethyl group introduces additional functionality, such as nucleophilicity and redox activity, making this compound a candidate for medicinal chemistry and materials science applications.

Properties

Molecular Formula |

C4H8O2S |

|---|---|

Molecular Weight |

120.17 g/mol |

IUPAC Name |

3-(sulfanylmethyl)oxetan-3-ol |

InChI |

InChI=1S/C4H8O2S/c5-4(3-7)1-6-2-4/h5,7H,1-3H2 |

InChI Key |

SUGGHOHTNOULCA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(CS)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Mercaptomethyl)oxetan-3-ol typically involves the ring-opening of epoxides followed by cyclization reactions. One common method includes the reaction of terminal epoxides with mercaptans under basic conditions to form the desired oxetane ring . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .

Industrial Production Methods: Industrial production methods for 3-(Mercaptomethyl)oxetan-3-ol are not extensively documented. the general principles of oxetane synthesis, such as the use of phase-transfer catalysts and optimized reaction conditions, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Mercaptomethyl)oxetan-3-ol undergoes various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various substituted oxetane derivatives.

Scientific Research Applications

3-(Mercaptomethyl)oxetan-3-ol has several applications in scientific research:

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 3-(Mercaptomethyl)oxetan-3-ol involves its interaction with various molecular targets and pathways. The oxetane ring’s strain and reactivity make it a versatile intermediate in chemical reactions. The mercaptomethyl group can form strong interactions with metal ions and other electrophiles, facilitating various catalytic and binding processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Oxetan-3-ol (C₃H₆O₂)

- Structure : A simple oxetane ring with a hydroxyl group at the 3-position.

- Key Properties :

- Applications : Used as a bioisostere for carboxylic acids due to its polarity and moderate acidity .

Thietan-3-ol (C₃H₆OS)

- Structure : A four-membered sulfur heterocycle (thietane) with a hydroxyl group at the 3-position.

- Key Properties: Molecular weight: 90.15 g/mol (estimated). Acidity (pKa): ~9–11 (hydroxyl group, lower than oxetan-3-ol due to sulfur’s electron-withdrawing effect). LogP: ~1.0 (higher than oxetan-3-ol due to sulfur’s lipophilicity).

- Applications : Explored as a bioisostere for carboxylic acids, particularly in contexts requiring higher lipophilicity .

3-(Methoxymethyl)oxetan-3-ol (C₅H₁₀O₃)

- Structure : Oxetane ring with a methoxymethyl (-CH2OCH3) substituent.

- Key Properties: Molecular weight: 118.13 g/mol . Acidity (pKa): ~14–16 (ether oxygen is non-acidic). LogP: ~0.8 (less polar than oxetan-3-ol).

- Applications : Used in synthetic chemistry for its ether functionality and stability .

3-Methyl-3-oxetanemethanol (C₅H₁₀O₂)

Functional Comparison with 3-(Mercaptomethyl)oxetan-3-ol

| Property | 3-(Mercaptomethyl)oxetan-3-ol | Oxetan-3-ol | Thietan-3-ol | 3-Methyl-3-oxetanemethanol |

|---|---|---|---|---|

| Molecular Formula | C₄H₈O₂S | C₃H₆O₂ | C₃H₆OS | C₅H₁₀O₂ |

| Molecular Weight | 136.17 g/mol | 74.08 g/mol | 90.15 g/mol | 102.13 g/mol |

| Acidity (pKa) | ~8–10 (thiol) | ~12–14 | ~9–11 | ~12–14 |

| LogP | ~1.5 | ~0.5 | ~1.0 | ~0.3 |

| Permeability | High (predicted) | High | High | Moderate |

| Key Functional Group | Thiol (-SH) | Hydroxyl | Hydroxyl | Hydroxymethyl |

Key Insights :

Bioisosteric Potential: Unlike oxetan-3-ol and thietan-3-ol, which mimic carboxylic acids, the thiol group in 3-(Mercaptomethyl)oxetan-3-ol may serve as a bioisostere for other acidic moieties (e.g., phosphates) or enable covalent binding in drug-target interactions.

Medicinal Chemistry

- CNS Drug Design : The high permeability of oxetane and thietane derivatives makes them attractive for CNS-targeted therapies. 3-(Mercaptomethyl)oxetan-3-ol’s thiol group could facilitate blood-brain barrier penetration while providing a handle for prodrug strategies (e.g., disulfide-linked conjugates) .

- Enzyme Inhibition : Thiol-containing compounds, such as N-[2(S)-mercaptomethyl-3-(2-methylphenyl)-propionyl]methionine (), demonstrate the utility of mercapto groups in enzyme inhibition. Similar mechanisms could be explored for 3-(Mercaptomethyl)oxetan-3-ol .

Stability and Reactivity

- Oxidation Sensitivity : The thiol group is prone to oxidation, forming disulfides. This requires stabilization strategies (e.g., formulation under inert atmospheres or use of antioxidants) .

- Synthetic Versatility : The oxetane ring’s strain enables ring-opening reactions, while the thiol group allows for nucleophilic substitutions, making the compound a versatile intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.